(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid typically involves the bromination of 5-methoxyphenylacrylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The acrylic acid moiety can undergo polymerization or other reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3-(2-Bromo-5-methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acrylic acid moiety.
2-Bromo-5-methoxybenzoic acid: Lacks the acrylic acid moiety, but shares the bromine and methoxy groups.
3-(2-Bromo-5-methoxyphenyl)acrylonitrile: Contains an acrylonitrile group instead of an acrylic acid moiety.
Uniqueness: (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid is unique due to the combination of its bromine atom, methoxy group, and acrylic acid moiety. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUMJARYAKTGTO-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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